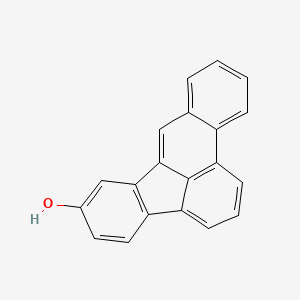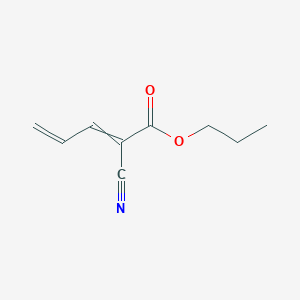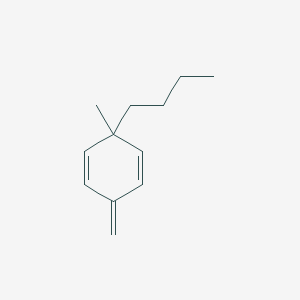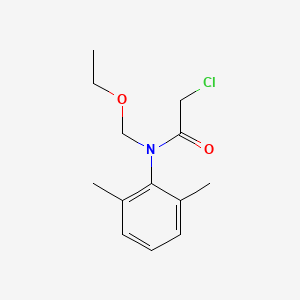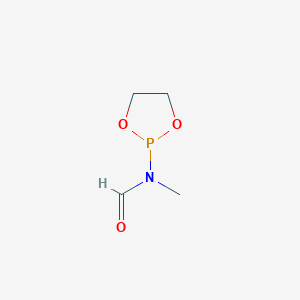
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide is a chemical compound with a unique structure that includes a phosphorus atom within a dioxaphospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide typically involves the reaction of a phosphorus-containing reagent with a suitable formamide derivative. One common method includes the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with N-methylformamide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the product, such as distillation or recrystallization, to achieve the desired purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dioxaphospholane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of substituted dioxaphospholane compounds.
Applications De Recherche Scientifique
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mécanisme D'action
The mechanism of action of N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide involves its interaction with molecular targets through its phosphorus atom. The dioxaphospholane ring can form stable complexes with metal ions, which can then participate in catalytic reactions. The compound may also interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaphospholane derivatives: These compounds share the dioxaphospholane ring structure but differ in the substituents attached to the ring.
Phosphonate esters: These compounds contain a phosphorus atom bonded to oxygen atoms, similar to N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide.
Phosphine derivatives: Compounds with a phosphorus atom bonded to carbon atoms, which can undergo similar reactions.
Uniqueness
This compound is unique due to its specific combination of a dioxaphospholane ring and a formamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
82176-69-0 |
|---|---|
Formule moléculaire |
C4H8NO3P |
Poids moléculaire |
149.09 g/mol |
Nom IUPAC |
N-(1,3,2-dioxaphospholan-2-yl)-N-methylformamide |
InChI |
InChI=1S/C4H8NO3P/c1-5(4-6)9-7-2-3-8-9/h4H,2-3H2,1H3 |
Clé InChI |
JUBNOZMKDWRYNZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)P1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



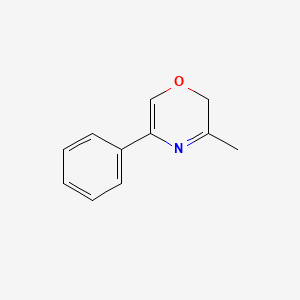



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)

